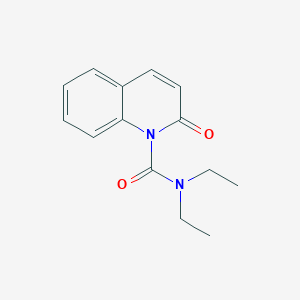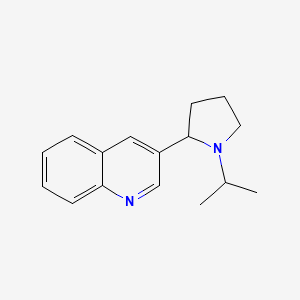
((5-(1,3-Dioxolan-2-yl)furan-2-yl)ethynyl)trimethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((5-(1,3-Dioxolan-2-yl)furan-2-yl)ethynyl)trimethylsilane is a chemical compound with the molecular formula C12H16O3Si and a molecular weight of 236.34 g/mol . This compound features a furan ring substituted with a 1,3-dioxolane group and an ethynyl group, which is further attached to a trimethylsilane group. It is used in various chemical syntheses and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ((5-(1,3-Dioxolan-2-yl)furan-2-yl)ethynyl)trimethylsilane typically involves the reaction of 5-(1,3-dioxolan-2-yl)-2-furaldehyde with trimethylsilylacetylene under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a palladium catalyst . The reaction conditions include heating the mixture to a temperature of around 80°C for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, with careful control of reaction conditions to maximize yield and purity. The product is then purified using techniques such as distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
((5-(1,3-Dioxolan-2-yl)furan-2-yl)ethynyl)trimethylsilane undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or alkanes.
Substitution: The trimethylsilane group can be substituted with other functional groups using reagents such as tetrabutylammonium fluoride (TBAF).
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like TBAF. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include furan-2,5-dicarboxylic acid derivatives, alcohols, alkanes, and various substituted furan compounds .
Applications De Recherche Scientifique
((5-(1,3-Dioxolan-2-yl)furan-2-yl)ethynyl)trimethylsilane has several applications in scientific research:
Mécanisme D'action
The mechanism of action of ((5-(1,3-Dioxolan-2-yl)furan-2-yl)ethynyl)trimethylsilane involves its ability to undergo various chemical transformations, which allows it to act as a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions it undergoes and the products formed .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(1,3-Dioxolan-2-yl)furan-3-carbaldehyde: Similar structure but with an aldehyde group instead of an ethynyl group.
2-(1,3-Dioxolan-2-yl)furan: Lacks the ethynyl and trimethylsilane groups.
Uniqueness
((5-(1,3-Dioxolan-2-yl)furan-2-yl)ethynyl)trimethylsilane is unique due to the presence of both the ethynyl and trimethylsilane groups, which provide it with distinct reactivity and versatility in chemical synthesis compared to its analogs .
Propriétés
Formule moléculaire |
C12H16O3Si |
|---|---|
Poids moléculaire |
236.34 g/mol |
Nom IUPAC |
2-[5-(1,3-dioxolan-2-yl)furan-2-yl]ethynyl-trimethylsilane |
InChI |
InChI=1S/C12H16O3Si/c1-16(2,3)9-6-10-4-5-11(15-10)12-13-7-8-14-12/h4-5,12H,7-8H2,1-3H3 |
Clé InChI |
IDEUEIJDYPGUFQ-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C#CC1=CC=C(O1)C2OCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3-nitrophenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B11869579.png)



![6-Iodoimidazo[1,2-a]pyrazine](/img/structure/B11869598.png)
![[3-[(1S)-1-(dimethylamino)ethyl]phenyl] methanesulfonate](/img/structure/B11869606.png)

![Ethyl 3-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)propanoate](/img/structure/B11869626.png)



![N-(Imidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B11869641.png)


